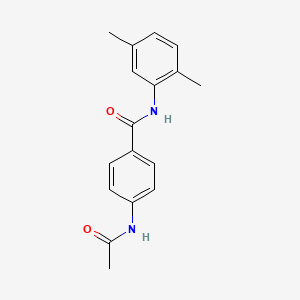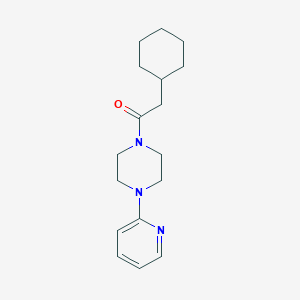
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CQMA, is a novel compound with potential applications in various fields of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies. In
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has shown potential applications in various fields of scientific research, including cancer research, infectious disease research, and neuroscience research. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have antimalarial and antibacterial activity. In neuroscience research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In malaria parasites, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of plasmepsin II, an essential enzyme for the survival of the parasite.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of parasite growth in malaria and bacterial infections, and neuroprotective effects in the brain. N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been shown to have anti-inflammatory effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its unique structure and mechanism of action, which allows for the exploration of new pathways and targets. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One direction is the exploration of its potential applications in other fields, such as immunology and cardiovascular research. Another direction is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide shows promise as a novel compound with potential applications in various fields of scientific research.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is synthesized using a two-step process. In the first step, 2-quinolinethiol is reacted with 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-2-methoxy-N-(2-quinolinylthio)benzamide. In the second step, this intermediate is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(19)10-15(16)20-17(22)11-24-18-9-6-12-4-2-3-5-14(12)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUXJAXWWSPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)

![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)

